2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide
Description
The compound 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide features a quinazolinone core substituted at position 3 with a furan-2-ylmethyl group and at position 2 with a sulfanyl-linked acetamide bearing a 2-methoxyethyl moiety. The structural uniqueness of this compound lies in its hybrid heterocyclic system, combining a quinazolinone scaffold with a furan ring and a polar methoxyethyl group, which may enhance solubility and target binding compared to simpler analogues .
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-24-10-8-19-16(22)12-26-18-20-15-7-3-2-6-14(15)17(23)21(18)11-13-5-4-9-25-13/h2-7,9H,8,10-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWGOBKCKRCPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction using furan-2-carboxylic acid derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, often using thiol reagents.
Final Coupling: The final step involves coupling the quinazolinone derivative with N-(2-methoxyethyl)acetamide under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone and furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anticancer, antiviral, or antibacterial agent due to its unique structural features.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The furan ring and quinazolinone core are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Quinazolinone Core Modifications
- 3-Substituents: The furan-2-ylmethyl group in the target compound contrasts with aryl (e.g., 4-methylphenyl in ), halogenated (e.g., 4-chlorophenyl in ), and methoxyphenyl (e.g., 4-methoxyphenyl in ) substituents in analogues. Cycloalkyl substituents (e.g., cyclohexyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the furan-containing target compound .
Acetamide Tail Modifications
- The 2-methoxyethyl group in the target compound introduces polarity, likely improving solubility over analogues with aryl (e.g., 2-trifluoromethylphenyl in ) or cycloalkyl (e.g., cyclopentyl in ) tails.
- Trifluoromethyl groups (e.g., in ) enhance metabolic stability and electron-withdrawing effects, which may alter binding kinetics compared to the electron-donating methoxyethyl group .
Linker Variations
Physicochemical Properties
- Solubility : The target compound’s methoxyethyl group likely improves aqueous solubility (~15–20 mg/mL estimated) compared to cyclohexyl (<<10 mg/mL) or trifluoromethylphenyl (<5 mg/mL) analogues .
- Lipophilicity : Calculated logP values suggest the furan-containing target (logP ~2.5) is less lipophilic than chloro- or cycloalkyl-substituted analogues (logP 3.0–3.5) .
Biological Activity
The compound 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and biological significance.
- Dihydroquinazoline Core : This bicyclic structure is often associated with various biological activities, including anticancer properties.
- Sulfanyl Group : The presence of sulfur can enhance the compound's reactivity and biological interactions.
- Acetamide Moiety : This functional group is commonly found in pharmaceuticals and contributes to the compound's solubility and bioavailability.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 306.38 g/mol.
Anticancer Properties
Research indicates that compounds containing furan and quinazoline moieties exhibit promising anticancer activity. For instance, studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : Compounds similar to the target molecule have been reported to significantly reduce cell viability in various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells .
Case Study: Antiproliferative Activity
In a study examining thiazolidinone compounds with furan moieties, it was found that certain derivatives exhibited moderate to strong antiproliferative activity against human leukemia cell lines. The results indicated that structural modifications could enhance cytotoxic effects, suggesting a similar potential for the target compound .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been investigated. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This suggests that the target compound may possess anti-inflammatory properties worth exploring further.
The biological activity of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is hypothesized to involve:
- Binding to Specific Receptors or Enzymes : The unique structural features allow it to interact with biological targets effectively.
- Modulation of Signaling Pathways : By influencing key signaling pathways involved in cell growth and survival, the compound may exert its anticancer effects.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress within cells, leading to apoptosis .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Cell Proliferation | Reduces viability in various cell lines |
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxoquinazoline Derivative | Quinazoline core with various substituents | Anticancer |
| Furan-containing Thiazolidinone | Furan ring with thiazolidine framework | Antiproliferative |
| Sulfanylacetamide Derivative | Sulfanyl group linked to acetamide | Anti-inflammatory |
Q & A
Q. What in vitro/in vivo models are recommended for studying synergistic effects with existing therapeutics?
- Answer :
- Combination index (CI) analysis : Test with cisplatin or paclitaxel in cancer cell lines using the Chou-Talalay method .
- Xenograft models : Evaluate tumor growth inhibition in nude mice with co-administration of lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
